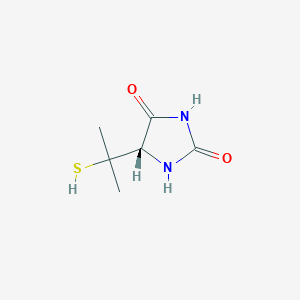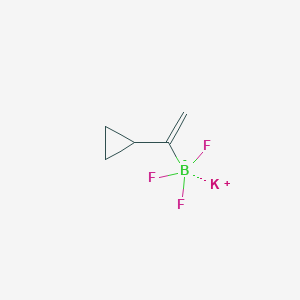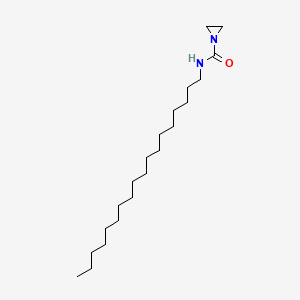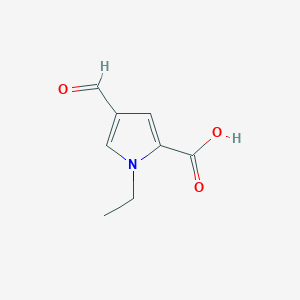![molecular formula C12H11N3O2 B12948271 2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate](/img/structure/B12948271.png)
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate typically involves the reaction of benzimidazole derivatives with cyanoethyl acetate. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent in ethanol as a solvent . The reaction proceeds with good to excellent yields, making it a viable method for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
化学反応の分析
Types of Reactions
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) in ethanol is commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities and different chemical properties .
科学的研究の応用
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound has shown potential in biological assays, particularly in cancer research.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell signaling pathways related to cell growth and survival . By inhibiting EGFR, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exhibiting its anticancer effects.
類似化合物との比較
Similar Compounds
2-(1H-Benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile: Another benzimidazole derivative with potential anticancer activity.
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate: Used in the synthesis of various heterocyclic compounds with biological activities.
Uniqueness
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate stands out due to its specific structure, which allows it to interact uniquely with molecular targets like EGFR. This specificity can lead to more targeted therapeutic effects with potentially fewer side effects compared to other compounds .
特性
分子式 |
C12H11N3O2 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC名 |
[1-cyano-2-(1,3-dihydrobenzimidazol-2-ylidene)ethyl] acetate |
InChI |
InChI=1S/C12H11N3O2/c1-8(16)17-9(7-13)6-12-14-10-4-2-3-5-11(10)15-12/h2-6,9,14-15H,1H3 |
InChIキー |
SLSIRKNMUPMMBR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(C=C1NC2=CC=CC=C2N1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(Bicyclo[1.1.1]pentan-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B12948209.png)







![8-chloro-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12948273.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate](/img/structure/B12948285.png)
